molecular formula C14H10ClF3N2O2 B13499113 Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate

Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate

Cat. No.: B13499113
M. Wt: 330.69 g/mol
InChI Key: PMGWYJJANFEFHW-UHFFFAOYSA-N
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Description

Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming hydrogen bonds and other interactions . The chloro group can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various fields.

Properties

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

benzyl N-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H10ClF3N2O2/c15-11-7-6-10(12(20-11)14(16,17)18)19-13(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21)

InChI Key

PMGWYJJANFEFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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